molecular formula C23H27NO3 B1613372 2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-07-5

2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613372
CAS RN: 898756-07-5
M. Wt: 365.5 g/mol
InChI Key: MAESXVMBWIVHIL-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the molecular formula C23H27NO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H27NO3/c1-17-4-3-5-21(18(17)2)22(25)20-8-6-19(7-9-20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.47 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Antitubercular Drug Development

Compounds similar to the specified chemical have been investigated for their potential in treating tuberculosis. For example, benzothiazinones, which share structural similarities, have been studied for their susceptibility against Mycobacterium tuberculosis. These compounds target the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, crucial for the bacterium's cell wall biosynthesis. The susceptibility of clinical isolates to these compounds before clinical trial introductions suggests their potential utility in developing new antitubercular drugs (Pasca et al., 2010).

Advanced Polymerization Techniques

Benzophenone derivatives have been utilized as novel initiators for free radical photopolymerization, indicating the role of such compounds in developing advanced materials. Studies have shown that certain benzophenone derivatives can efficiently initiate the polymerization of acrylates and methacrylates, offering insights into the design of new photoinitiators for material science applications (Wang Kemin et al., 2011).

Photocrosslinking Applications in Biology

The incorporation of benzophenone-based amino acids into proteins in Escherichia coli demonstrates the utility of such compounds in biological studies. Benzophenones act as photocrosslinking agents, allowing for the study of protein-protein interactions through crosslinking upon irradiation. This application is crucial for understanding complex biological processes and protein functions (Chin et al., 2002).

Synthesis and Pharmacological Evaluation

Compounds with structures related to the specified chemical have been synthesized and evaluated for their pharmacological activities. For instance, spirocyclic compounds have been explored for their potential as dopamine agonists, indicating the role of such structures in developing therapeutics targeting neurological disorders (Brubaker & Colley, 1986).

properties

IUPAC Name

(2,3-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-6-5-9-20(18(17)2)22(25)21-8-4-3-7-19(21)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAESXVMBWIVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643763
Record name (2,3-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898756-07-5
Record name Methanone, (2,3-dimethylphenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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